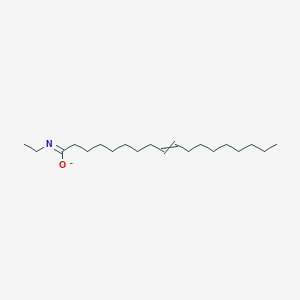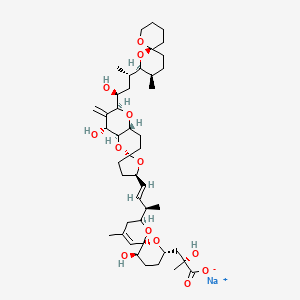
凹甲藻(Prorocentrum concavum)冈田酸钠盐
描述
Okadaic Acid Sodium Salt: is a water-soluble salt form of okadaic acid, a toxin produced by several species of dinoflagellates. This compound is known for its potent inhibitory effects on protein phosphatases 1 and 2A, making it a valuable tool in scientific research. It is also recognized for its role in causing diarrhetic shellfish poisoning .
科学研究应用
Chemistry: : In chemistry, Okadaic Acid Sodium Salt is used as a tool to study the mechanisms of protein phosphatases and their role in various biochemical pathways .
Biology: : In biological research, it is employed to investigate cellular processes such as the cell cycle, apoptosis, and signal transduction. Its ability to inhibit protein phosphatases makes it a valuable probe for studying these processes .
Medicine: : In medical research, Okadaic Acid Sodium Salt is used to study diseases like Alzheimer’s disease, where it helps in understanding the role of protein phosphatases in neurodegeneration and tau hyperphosphorylation .
Industry: : In the industry, it is used in the development of assays and diagnostic tools that require the inhibition of protein phosphatases .
作用机制
Target of Action
Okadaic acid sodium salt from Prorocentrum concavum is a specific inhibitor of eukaryotic protein phosphatases (PP) . These enzymes play a crucial role in cellular processes as they remove phosphate groups from serine and threonine residues .
Mode of Action
The compound interacts with its targets, the protein phosphatases, by binding to them and inhibiting their activity . This inhibition prevents the dephosphorylation process, leading to an increase in phosphorylated proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by okadaic acid is the phosphorylation pathway . By inhibiting protein phosphatases, okadaic acid disrupts the balance between phosphorylation and dephosphorylation, which can affect various cellular processes, including cell cycle, apoptosis, nitric oxide metabolism, and calcium signaling .
Pharmacokinetics
It is known that the compound is hydrophobic, allowing it to readily enter cells . Its solubility in DMSO, ethanol, and methanol suggests that it may be well-absorbed in the body, but further studies are needed to confirm its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of protein phosphatases by okadaic acid leads to an accumulation of phosphorylated proteins, which can have various effects on the cell. For instance, it has been used to prevent dephosphorylation and maintain tau in SH-SY5Y cells . Additionally, okadaic acid is known to be a tumor promoter and a smooth muscle stimulant .
Action Environment
The action of okadaic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its efficacy may be influenced by the pH and composition of the cellular environment.
生化分析
Biochemical Properties
Okadaic acid sodium salt plays a significant role in biochemical reactions, particularly as a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . It is used to inhibit, identify, and quantitate PP1 and PP2A .
Cellular Effects
In intact cells, Okadaic acid sodium salt is used to identify and study cellular processes regulated by phosphorylation . The hydrophobic backbone of this polyether fatty acid allows cell entry .
Molecular Mechanism
At the molecular level, Okadaic acid sodium salt exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable in dry powder form when stored desiccated at –20 °C .
Metabolic Pathways
Okadaic acid sodium salt is involved in several metabolic pathways, particularly those involving enzymes or cofactors that interact with protein phosphatases .
Transport and Distribution
The transport and distribution of Okadaic acid sodium salt within cells and tissues are facilitated by its hydrophobic backbone, which allows for cell entry .
Subcellular Localization
Current knowledge suggests that the compound can enter cells due to its hydrophobic nature .
准备方法
Synthetic Routes and Reaction Conditions: : Okadaic Acid Sodium Salt is typically derived from the natural toxin okadaic acid. The preparation involves the conversion of okadaic acid into its sodium salt form, which enhances its stability and solubility in water. The compound is soluble in water, ethanol, or DMSO at 0.1 mg/ml and in 50% aqueous acetonitrile at 1 mg/ml .
Industrial Production Methods: : The industrial production of Okadaic Acid Sodium Salt involves the extraction of okadaic acid from dinoflagellates, followed by its conversion to the sodium salt form. This process ensures the compound’s stability during storage and enhances its usability in various applications .
化学反应分析
Types of Reactions: : Okadaic Acid Sodium Salt primarily undergoes reactions related to its inhibitory effects on protein phosphatases. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity.
Common Reagents and Conditions: : The compound is used in various biochemical assays where it interacts with protein phosphatases under physiological conditions. It is often dissolved in solvents like DMSO, ethanol, or water for these reactions .
Major Products Formed: : The primary outcome of reactions involving Okadaic Acid Sodium Salt is the inhibition of protein phosphatase activity, leading to changes in phosphorylation states of target proteins .
相似化合物的比较
Similar Compounds
Okadaic Acid Potassium Salt: Another salt form of okadaic acid with similar properties and applications.
Okadaic Acid Ammonium Salt: A variant that offers different solubility and stability characteristics.
Uniqueness: : Okadaic Acid Sodium Salt is unique due to its enhanced stability and solubility in water compared to the free acid form. This makes it more suitable for various biochemical and industrial applications .
属性
IUPAC Name |
sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHIFOCTDVNQQT-GHIYGBLASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NaO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745585 | |
| Record name | PUBCHEM_71308608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209266-80-8 | |
| Record name | PUBCHEM_71308608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
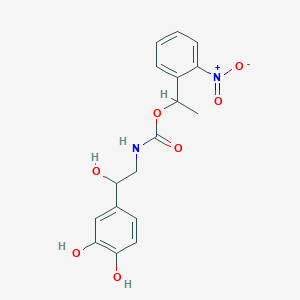
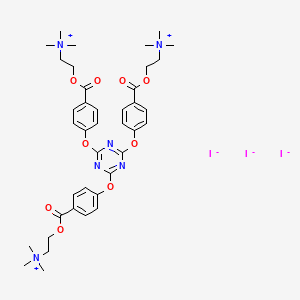


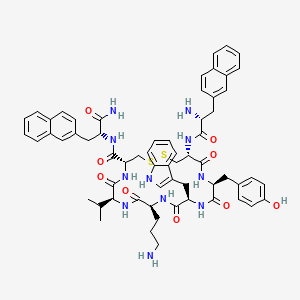
![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
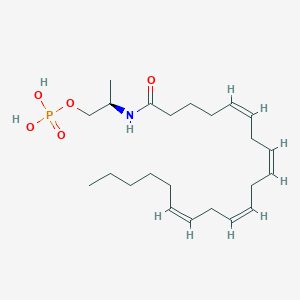
![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
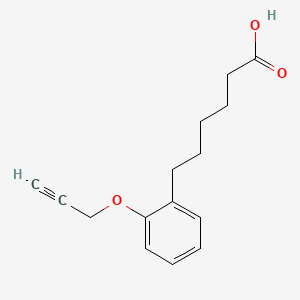
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)
